KD-3010 vs. GW501516: Superior Hepatoprotection in Liver Fibrosis Models
In a direct head-to-head comparison using two distinct murine models of liver fibrosis (CCl4-induced and bile duct ligation), KD-3010 demonstrated significant hepatoprotective and antifibrotic effects, whereas the well-validated PPARδ agonist GW501516 did not [1].
| Evidence Dimension | Hepatoprotective and antifibrotic efficacy |
|---|---|
| Target Compound Data | Markedly reduced liver injury; lower extracellular matrix protein deposition |
| Comparator Or Baseline | GW501516 (no protective effect; injury comparable to vehicle) |
| Quantified Difference | Qualitative difference (protective vs. non-protective) |
| Conditions | Murine models: carbon tetrachloride (CCl4) injections or bile duct ligation (BDL); daily oral administration |
Why This Matters
This demonstrates a functional divergence in vivo that is not predicted by in vitro potency or target engagement, making KD-3010 a distinct and superior choice for research in liver injury and fibrosis.
- [1] Iwaisako K, Haimerl M, Paik YH, et al. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist. Proc Natl Acad Sci U S A. 2012;109(21):E1369-E1376. View Source
